molecular formula C25H20N4O3 B2835546 N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-naphthamide CAS No. 953242-03-0

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-naphthamide

Cat. No.: B2835546
CAS No.: 953242-03-0
M. Wt: 424.46
InChI Key: CWJPALXQAUEEKU-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-naphthamide is a useful research compound. Its molecular formula is C25H20N4O3 and its molecular weight is 424.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • Research on similar compounds, such as selenylated imidazo[1,2-a]pyridines, has shown promising activity against breast cancer cells. These compounds have demonstrated high cytotoxicity, inhibition of cell proliferation, DNA cleavage, and induction of apoptosis in cancer cells (Almeida et al., 2018).
  • Another study on heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds with similar structural features, has shown significant antitumor, antioxidant, analgesic, and anti-inflammatory potential. These compounds have shown moderate inhibitory effects in toxicity, tumor inhibition, and free radical scavenging assays (Faheem, 2018).

Chemical Synthesis and Modification

  • Studies on the palladium-catalyzed oxidative cycloaromatization of related compounds like 2-phenylimidazo[1,2-a]pyridines have resulted in the formation of fused N-heterocycles, which are of interest due to their potential pharmacological applications (Li, Zhang, & Fan, 2015).

Central Nervous System Activities

  • Research on imidazo[1,2-b]pyridazines, which share structural similarities, has explored their pharmacological activity in the mammalian central and peripheral nervous systems. Some compounds in this class have shown potential activity at receptors for benzodiazepine class drugs (Barlin, Davies, & Ngu, 1988).

Properties

IUPAC Name

N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-31-22-10-9-18(21-15-29-23(26-21)11-12-24(28-29)32-2)14-20(22)27-25(30)19-8-7-16-5-3-4-6-17(16)13-19/h3-15H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJPALXQAUEEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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